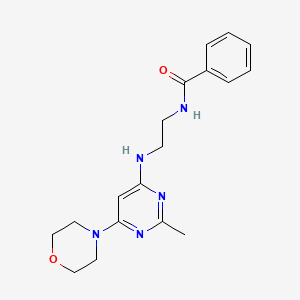

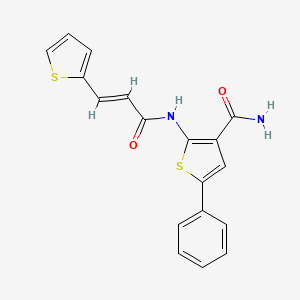

(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives have been synthesized from enaminones via reactions with different nucleophiles and electrophiles . For example, heating enaminone in acetic acid and in the presence of ammonium acetate can lead to the formation of thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of “this compound” would be based on this basic thiophene structure, with additional functional groups attached as indicated by the name of the compound.Chemical Reactions Analysis

The reactivity of enaminones, which are precursors in the synthesis of thiophene derivatives, is due to their ambident nucleophilicity and electrophilicity . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

Thiophene, the core structure in “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Optoelectronic Devices and Optical Limiting

One area of application for thiophene derivatives is in the development of optoelectronic devices and optical limiting. Research by Anandan et al. (2018) focuses on donor-acceptor substituted thiophene dyes designed for enhanced nonlinear optical limiting, useful in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These dyes, including derivatives similar to the queried compound, demonstrate significant nonlinear absorption and optical limiting behavior under specific laser excitation, attributed to a two-photon absorption process. The study's findings indicate potential applications in photonic devices for eye and sensor protection and optical communication stability (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Solar Cell Applications

Thiophene derivatives are also being explored for their use in solar cell applications. A study by Kim et al. (2006) on molecular engineering of organic sensitizers for solar cell applications highlights the synthesis of novel organic sensitizers that include thiophene units. These sensitizers, upon anchoring onto TiO2 film, exhibit high incident photon to current conversion efficiency, demonstrating the compound's potential in improving solar cell efficiency (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Antinociceptive Activity

Research into the antinociceptive (pain-relieving) activity of thiophene derivatives, such as those conducted by Shipilovskikh et al. (2020), showcases the synthesis of new N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their antinociceptive properties. This indicates the potential therapeutic applications of thiophene derivatives in developing new pain relief agents (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Polymer Science

In polymer science, thiophene derivatives have been utilized in controlled radical polymerization processes. Mori, Sutoh, and Endo (2005) discuss the synthesis of homopolymers from a monosubstituted acrylamide having an amino acid moiety in the side chain, showcasing the role of thiophene derivatives in developing novel polymeric materials with potential applications in biomedicine and materials science (Mori, Sutoh, & Endo, 2005).

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that thiophene derivatives interact with various biological targets to exert their effects . The interaction with these targets leads to changes in cellular processes, which result in the observed pharmacological effects.

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects . These effects can include the inhibition of certain enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Result of Action

Based on the known pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

properties

IUPAC Name |

5-phenyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S2/c19-17(22)14-11-15(12-5-2-1-3-6-12)24-18(14)20-16(21)9-8-13-7-4-10-23-13/h1-11H,(H2,19,22)(H,20,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYWKWROLFLHFJ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C=CC3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)/C=C/C3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Methoxymethyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2467695.png)

![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2467699.png)